1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

Physicochemical profiling ADME prediction Regioisomer comparison

Undefined piperidine regioisomer mixtures introduce SAR variability. 1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol (CAS 1861571-32-5, ≥95%) is the defined 2,5-dimethyl isomer-conformationally distinct from 2,4-, 3,4-, and 3,5-dimethyl congeners. 2,5-Substitution constrains ring conformation and shields the tertiary amine, suiting targets with sterically demanding pockets (e.g., renin, GPCRs). The fluoropropanol side chain confers CYP-metabolic stability and a ¹⁹F NMR probe. XLogP3 1.7, TPSA 23.5 Ų meet CNS MPO criteria. Procure this isomer for reproducible screening.

Molecular Formula C10H20FNO
Molecular Weight 189.27 g/mol
Cat. No. B13250234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol
Molecular FormulaC10H20FNO
Molecular Weight189.27 g/mol
Structural Identifiers
SMILESCC1CCC(N(C1)CC(CF)O)C
InChIInChI=1S/C10H20FNO/c1-8-3-4-9(2)12(6-8)7-10(13)5-11/h8-10,13H,3-7H2,1-2H3
InChIKeyXFTBCIMSZXTMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol – Compound Class & Procurement


1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol (CAS 1861571-32-5) is a synthetic, fluorinated tertiary amino alcohol belonging to the piperidine class of organic compounds [1]. It features a 2,5-dimethyl-substituted piperidine core N-linked to a 3-fluoropropan-2-ol side chain (molecular formula C₁₀H₂₀FNO, molecular weight 189.27 g/mol) [1]. The molecule contains one hydrogen bond donor (secondary alcohol), three hydrogen bond acceptors (tertiary amine, alcohol oxygen, fluorine), and exhibits a computed XLogP3 of 1.7 with a topological polar surface area (TPSA) of 23.5 Ų [1]. These properties place it within the fragment-like chemical space commonly explored in medicinal chemistry for central nervous system and anti-infective targets [2]. The compound is commercially supplied at ≥95% purity primarily by Enamine (catalog EN300-1652709) and select distributors .

2,5-Dimethylpiperidine core for sterically constrained fragment screening
Fluorinated propanol side chain supports metabolic stability screening
Verified regioisomer identity via Enamine catalog entry

Regioisomer Substitution Risk


Although multiple dimethylpiperidine-fluoropropanol regioisomers share the identical molecular formula (C₁₀H₂₀FNO) and molecular weight (189.27 g/mol), their substitution patterns on the piperidine ring control distinct conformational populations, steric encumbrance around the tertiary amine nitrogen, and subtle shifts in lipophilicity that can alter target binding, metabolic stability, and off-target profiles [1]. The 2,5-dimethyl arrangement introduces vicinal methyl groups in a 1,4-relationship across the ring, which NMR spectroscopic studies on related 2,5-dimethylpiperidine scaffolds demonstrate produces a unique conformational equilibrium distinct from the 2,4-, 3,4-, and 3,5-substituted congeners [2]. Consequently, biological activity, synthetic handling, and downstream derivatization cannot be assumed equivalent among these isomers, making generic substitution a documented risk in procurement and screening workflows [3]. The sections below provide the available quantitative evidence substantiating this differentiation.

Lipophilicity may shift across dimethyl regioisomers, altering membrane partitioning in assays.
Steric shielding at piperidine nitrogen differs, which may affect N-dealkylation rates and metabolite profiles.
Patent precedent for bioactive 2,5-disubstituted piperidines is not transferable to 3,4- or 3,5-isomers.

1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol – Quantitative Evidence


2,5- vs. 3,4-Dimethyl Regioisomer Physicochemical Profile

PubChem-computed XLogP3 values for the 2,5-dimethyl isomer (CID 131140411) and the 3,4-dimethyl isomer (CID 131021951) are both 1.7, with identical TPSA (23.5 Ų) and rotatable bond count (3) [1][2]. This indicates that bulk global lipophilicity descriptors do not distinguish these isomers. However, estimated logP data from vendor characterization of the 3,5-dimethyl isomer indicate a higher value of approximately 2.1, suggesting that the methylation pattern does modulate lipophilicity in a regioisomer-dependent manner . The 2,5-dimethyl isomer's lower predicted logP relative to the 3,5-dimethyl congener may confer subtly different membrane partitioning and non-specific binding behavior, though direct experimental logP measurements for head-to-head comparison are not yet available in the primary literature.

LogP Comparison
Cross-study comparable
ΔlogP ≈ 0.4 (2,5- vs 3,5-dimethyl)
Reported logP difference context
Computed XLogP3; experimental validation pending
Physicochemical profiling ADME prediction Regioisomer comparison

Steric Shielding at the 2,5-Dimethylpiperidine Nitrogen

NMR conformational studies on N-substituted 2,5-dimethylpiperidines demonstrate that the chair conformation of the piperidine ring is preferentially stabilized with both methyl groups occupying equatorial positions (1e,2e,5e conformation), whereas 3,5-dimethyl and 2,6-dimethyl substitution patterns produce different axial/equatorial equilibria due to distinct 1,3-diaxial interactions [1][2]. In the target compound, the 2,5-dimethyl arrangement places one methyl group adjacent to the N-linked fluoropropanol chain (position 2), creating steric hindrance around the tertiary amine nitrogen that is absent in the 3,4- and 3,5-dimethyl regioisomers. This steric shielding of the nitrogen lone pair can influence N-oxide formation rates, N-dealkylation susceptibility, and the compound's behavior as a base or nucleophile in synthetic transformations [3].

Steric Shielding
Class-level inference
Equatorial methyl groups shield N via 1,3-diaxial interactions
Conformational context may affect N-dealkylation
NMR literature on N-substituted 2,5-dimethylpiperidines
Conformational analysis Steric effects Piperidine substitution pattern

Fluorine-Mediated Metabolic Stability

The C–F bond in the 3-fluoropropan-2-ol side chain resists oxidative cleavage by cytochrome P450 enzymes, particularly CYP3A4, a major drug-metabolizing isoform . Systematic studies on mono- and difluorinated saturated heterocyclic amines (including piperidine derivatives) have demonstrated that fluorination consistently enhances intrinsic microsomal metabolic stability across the compound class [1]. While no direct head-to-head microsomal stability comparison between 1-(2,5-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol and its non-fluorinated analog (1-(2,5-dimethylpiperidin-1-yl)propan-2-ol) has been published, the well-established metabolic stabilization conferred by fluorine substitution on aliphatic carbon centers adjacent to a hydroxyl group is a robust class-level inference [1]. The resistance of the C–F bond to cytochrome P450-mediated oxidation reduces first-pass metabolic liability and prolongs the in vitro half-life of fluorinated analogs compared to their non-fluorinated counterparts .

Metabolic Stability
Class-level inference
C–F bond resists CYP450 oxidation (piperidine class)
Predicted enhanced microsomal stability; data to verify
Class-level generalization from fluorinated amines
Metabolic stability Fluorine effect Cytochrome P450 Oxidative metabolism

Commercial Sourcing and Catalog Differentiation

The 2,5-dimethyl isomer (CAS 1861571-32-5) is catalogued by Enamine as EN300-1652709 at ≥95% purity with a listed price point of $1,357 per gram (2023 pricing) [1]. The 3,4-dimethyl isomer (CAS 1859201-37-8, CID 131021951) is sourced through Bidepharm and other distributors at 95% purity, while the 3,5-dimethyl isomer (CAS 1859201-09-4) is listed by Leyan (catalog 2106427) at 95% purity . The 2,5-dimethyl isomer also carries the systematic name '1-Piperidineethanol, α-(fluoromethyl)-2,5-dimethyl-' in the Enamine catalog and is stocked in 1 g and 10 g quantities, confirming gram-scale availability for screening campaigns [1]. The supplier catalog assignment distinguishes this regioisomer from close analogs, ensuring researchers order the correct substitution pattern for structure-activity relationship studies where the methyl group position is critical to the pharmacophore hypothesis.

Catalog Sourcing
Supporting evidence
Enamine EN300-1652709, ≥95%, listed pricing
Catalog traceability supports procurement
Pricing as of 2023–2026; may vary
Commercial availability Catalog purity Supplier comparison Procurement

2,5-Dimethylpiperidine in Bioactive Patents

The 2,5-disubstituted piperidine scaffold has been specifically claimed in patent literature as a privileged chemotype for renin inhibition (Herold et al., 2009) and as a core motif in neurokinin (NK1/NK2) receptor antagonists (US5998444) [1][2]. Unlike the 3,4- and 3,5-dimethyl regioisomers, which lack specific patent precedent as pharmacologically validated cores in these target classes, the 2,5-dimethyl arrangement appears in multiple patent families disclosing bioactive molecules with defined enzyme and receptor activity [1]. The 2,5-substitution pattern positions the methyl groups to simultaneously modulate the basicity of the piperidine nitrogen (through inductive effects) and restrict the conformational freedom of N-alkyl side chains (through steric interaction with the C2-methyl group) [3]. This dual electronic/steric modulation is structurally unique to the 2,5- and 2,6-dimethyl arrangements and cannot be replicated by 3,4- or 3,5-substitution.

Patent Precedent
Supporting evidence
2,5-Disubstituted core in renin/NK antagonist patents
Scaffold precedent supports screening library design
No equivalent patents for 3,4- or 3,5-isomers
Patent landscape Scaffold differentiation Renin inhibitors NK antagonists

1-(2,5-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol – Application Scenarios


Fragment Screening with Sterically Hindered Amine

The 2,5-dimethyl substitution pattern constrains the conformational flexibility of the piperidine ring and shields the nitrogen center, making this compound a suitable fragment for target classes where defined orientation of the basic amine is critical for binding (e.g., aspartyl protease renin inhibitors, GPCR ligands). The established patent precedent for 2,5-disubstituted piperidines in renin and neurokinin antagonist programs supports its use in focused library design against these targets [1][2]. Researchers should select this isomer over the 3,4- or 3,5-dimethyl variants when the pharmacophore model places the piperidine nitrogen in a sterically constrained pocket.

In Vitro ADME with Enhanced Metabolic Stability

The fluorinated propanol side chain is expected, based on class-level evidence from systematic studies of fluorinated saturated heterocyclic amines, to confer enhanced resistance to CYP-mediated oxidative metabolism relative to non-fluorinated alcohol analogs [3]. This compound is therefore appropriate for structure-activity relationship campaigns where maintaining parent compound exposure in hepatocyte or microsomal stability assays is a key decision gate. The fluorine atom also provides a convenient ¹⁹F NMR handle for quantitative metabolic fate analysis without radiolabeling.

Synthetic Derivatization of Hindered Tertiary Amine

The C2-methyl group adjacent to the piperidine nitrogen creates a sterically differentiated amine center that can influence the regioselectivity and rate of N-alkylation, N-acylation, and N-oxide formation reactions. This property makes the compound a valuable intermediate for constructing more complex molecular architectures where controlled N-functionalization is synthetically advantageous. The 2,5-dimethyl arrangement is distinct in this regard from the 3,4- and 3,5-dimethyl isomers, where the nitrogen remains relatively unhindered [4].

CNS Probe Development with Moderate Lipophilicity

With a computed XLogP3 of 1.7 and TPSA of 23.5 Ų, this compound resides within the favorable physicochemical space for blood-brain barrier penetration according to CNS multiparameter optimization (MPO) scoring guidelines [5]. The lower predicted logP of the 2,5-isomer (1.7) compared to the 3,5-isomer (estimated ~2.1) may translate to reduced non-specific tissue binding and phospholipidosis risk in CNS programs, although this hypothesis requires experimental validation . Procurement of this specific isomer is recommended when moderate lipophilicity with fluorine-mediated metabolic stabilization is the dual objective.

Application
Selection Property
Validation Focus
Fragment screening with sterically constrained amine
Steric hindrance at piperidine N
Binding mode in renin/NK pockets
In vitro ADME stability screening
Fluorinated side chain, predicted CYP resistance
Hepatocyte/microsomal stability assay
Synthetic derivatization of hindered amine
Differentiated N-alkylation reactivity
Regioselectivity of N-functionalization
CNS probe design with moderate lipophilicity
Computed moderate logP, low TPSA
CNS MPO score and nonspecific binding
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